Superior BRAF V600E Kinase Inhibition: 2-Aminobenzothiazole Phenylsulfonyl Derivatives Outperform Dabrafenib
Thiazole derivatives incorporating the phenylsulfonyl moiety, such as compound 13a, exhibit significantly lower IC50 values against BRAF V600E kinase compared to the FDA-approved drug dabrafenib. Specifically, 13a achieved an IC50 of 23.1 ± 1.2 nM, versus 47.2 ± 2.5 nM for dabrafenib [1]. The target compound, 6-(phenylsulfonyl)benzo[d]thiazol-2-amine, serves as the key intermediate for synthesizing such derivatives, and the phenylsulfonyl group is directly implicated in this enhanced potency.
| Evidence Dimension | BRAF V600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 23.1 ± 1.2 nM (compound 13a, a direct synthetic derivative of the target compound) |
| Comparator Or Baseline | Dabrafenib: 47.2 ± 2.5 nM |
| Quantified Difference | ~2.04-fold lower IC50 (improved potency) |
| Conditions | In vitro kinase assay |
Why This Matters
This potency improvement positions the phenylsulfonyl-benzothiazole scaffold as a superior choice for developing next-generation BRAF inhibitors, reducing the needed dose and potentially lowering off-target effects.
- [1] Khormi AY, Farghaly TA, Bayazeed A, Al-Ghamdi YO, Abdulwahab HG, Shaaban MR. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma. RSC Adv. 2022;12(42):27355-27369. doi:10.1039/D2RA03624J View Source
